molecular formula C10H9F2N3 B13630057 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine

Katalognummer: B13630057
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: CBXAUTGRKZLYDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a difluorobenzyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2,6-difluorobenzyl chloride with imidazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.

    Cyclization: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets and pathways. In the case of its use as an antiepileptic drug, the compound modulates the activity of sodium channels, prolonging the inactive state of the channel and thereby reducing neuronal excitability . This mechanism is crucial for its anticonvulsant properties.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific biological activity and its role as a key intermediate in the synthesis of important pharmaceuticals.

Eigenschaften

Molekularformel

C10H9F2N3

Molekulargewicht

209.20 g/mol

IUPAC-Name

1-[(2,6-difluorophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-14-10(15)13/h1-5H,6H2,(H2,13,14)

InChI-Schlüssel

CBXAUTGRKZLYDB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)CN2C=CN=C2N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.